Hortiamide
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Overview
Description
Hortiamide is a natural product derived from the plant Hortia regia.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hortiamide can be synthesized through a nitro reduction reaction. This involves the reaction of 2,4-dinitrobenzene with 2,4-dichloroaniline under appropriate conditions to generate this compound . The specific preparation method may vary depending on the manufacturer.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Chemical Reactions Analysis
Types of Reactions
Hortiamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Hortiamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism by which Hortiamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity and reducing inflammation .
Comparison with Similar Compounds
Hortiamide can be compared with other similar compounds, such as:
Alatamide: Another benzamide derivative with similar chemical properties.
Dihydroaltamide: A reduced form of alatamide with distinct chemical properties.
Tembamide: Another related compound with unique chemical properties.
This compound is unique due to its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-[4-(3-methylbut-2-enoxy)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C20H23NO2/c1-16(2)13-15-23-19-10-8-17(9-11-19)12-14-21-20(22)18-6-4-3-5-7-18/h3-11,13H,12,14-15H2,1-2H3,(H,21,22) |
InChI Key |
YTMPRFNRITVZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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